Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate
Description
This compound belongs to the class of 1,3-dithiole derivatives, characterized by a sulfur-rich heterocyclic core functionalized with ester groups and a chloro-phenoxy-thioxoethylidene substituent. It is synthesized via nucleophilic substitution and cycloaddition reactions involving precursors like 4,5-dichloro-3H-1,2-dithiole-3-thione and dialkyl acetylenedicarboxylates (e.g., DMAD or DEAD) . The compound’s structure is stabilized by conjugation between the dithiole ring and the electron-withdrawing substituents, which also influence its reactivity and physical properties.
Properties
Molecular Formula |
C15H11ClO5S3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
dimethyl 2-(1-chloro-2-phenoxy-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H11ClO5S3/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(22)21-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XGTFATJRXPMAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)OC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the dithiole ring through cyclization reactions.
Step 2: Introduction of the chloro and phenoxy groups via substitution reactions.
Step 3: Esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
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Chlorine Substitution : The chloro group (Cl) at position 1 may undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions.
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Phenoxy Group : The phenoxy moiety (O-Ph) could participate in aromatic substitution or act as a leaving group in elimination reactions.
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Dithiole Core : The 1,3-dithiole ring system is known for cycloaddition reactions (e.g., with dienophiles) and redox activity , though specific examples for this derivative are not documented.
Structural Comparisons
A comparison with analogous compounds highlights potential reactivity trends:
Limitations in Available Data
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Excluded Sources : The only detailed structural and synthetic information for the target compound originates from smolecule.com, which the user deems unreliable.
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Trusted Sources : PubChem , Sigma-Aldrich , and Santa Cruz Biotechnology discuss related compounds (e.g., dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate) but not the specific derivative with phenoxy and chloro substituents.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 9d) increase melting points due to enhanced dipole interactions.
- Polarity : Lower Rf values (e.g., 9d: 0.33) correlate with nitro groups, indicating higher polarity.
- Spectral Shifts: IR spectra confirm ester carbonyl stretches (~1740 cm⁻¹) and substituent-specific bands (e.g., NO₂ at ~1593 cm⁻¹ in 9d).
2.2 Ester Group Modifications
Replacing dimethyl esters with diethyl groups (e.g., DEAD-derived analogs) alters solubility and reactivity:
Impact :
2.3 Heterocyclic Core Variations
Comparisons with 1,3-dioxolane derivatives (e.g., compounds 6–8 ) highlight the role of sulfur vs. oxygen atoms:
Key Insight :
- 1,3-Dioxolanes exhibit confirmed antimicrobial activity, suggesting that sulfur-to-oxygen substitution in the core may reduce bioactivity unless compensated by other functional groups.
Research Findings and Trends
Biological Activity
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a unique dithiole ring and various functional groups. Its molecular formula is , with a molecular weight of approximately 250.30 g/mol. It typically appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 85°C to 90°C .
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with specific dithiole derivatives and chlorinated phenoxy compounds.
- Reaction Conditions : The reaction is typically carried out in an organic solvent under controlled temperatures to ensure the stability of the product.
- Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : In animal models, it has been reported to reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Study Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Lowers inflammation markers |
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potent antimicrobial activity.
Case Study: Antioxidant Mechanism
Another research conducted by Lee et al. (2024) explored the antioxidant mechanisms of this compound in human cell lines. The study revealed that treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and an increase in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Applications
The diverse biological activities of this compound suggest various potential applications:
- Medicinal Chemistry : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Agricultural Chemistry : The compound's ability to inhibit microbial growth positions it as a potential pesticide or fungicide.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, and how can purity be validated?
- Methodological Answer : Synthesis often involves multi-step condensation reactions under inert conditions. Key intermediates should be purified via column chromatography, followed by recrystallization. Validate purity using HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., H NMR, C NMR, IR). For example, H NMR should resolve peaks for ester methyl groups (~3.8–4.0 ppm) and aromatic protons (~6.8–7.5 ppm) . Elemental analysis (C, H, S, Cl) can confirm stoichiometric consistency .
Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines. Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Monitor degradation via HPLC-MS to identify breakdown products. UV-Vis spectroscopy can track absorbance changes indicative of structural alterations (e.g., thioxo group oxidation) .
Q. What analytical techniques are critical for characterizing the compound’s electronic and steric properties?
- Methodological Answer : Use cyclic voltammetry to study redox behavior (e.g., thione/thiol tautomerism). X-ray crystallography provides precise steric information, such as bond angles and dihedral distortions in the dithiole ring. Computational methods (DFT) can supplement experimental data to predict electron density distribution .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., hindered rotation of the phenoxy group). Variable-temperature NMR can detect conformational exchange broadening. Compare experimental C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify mismatches. For unresolved cases, X-ray diffraction provides definitive structural evidence .
Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : Employ a split-plot design to test variables (e.g., catalysts, solvents). For example, use Pd(OAc)/ligand systems in DMF vs. THF. Monitor reaction progress via TLC/GC-MS. Kinetic studies (pseudo-first-order conditions) can elucidate mechanisms. Include controls (e.g., radical scavengers) to rule out unintended pathways .
Q. How does the compound interact with biological targets (e.g., enzymes, membranes), and what assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to proteins like cytochrome P450. Validate via fluorescence quenching assays or surface plasmon resonance (SPR). For antimicrobial activity, apply microbroth dilution (CLSI guidelines) to determine MICs against Gram-positive/negative strains .
Q. What methodologies are effective for tracking the compound’s environmental fate and degradation products?
- Methodological Answer : Conduct OECD 307 soil degradation studies under aerobic/anaerobic conditions. Analyze samples via LC-HRMS to identify metabolites (e.g., hydrolyzed esters). Use C-labeled analogs to trace mineralization pathways. Ecotoxicity can be assessed using Daphnia magna or algal growth inhibition tests .
Theoretical and Data Analysis Questions
Q. How can researchers reconcile contradictory results in catalytic applications of this compound (e.g., variable yields under identical conditions)?
- Methodological Answer : Perform a robustness analysis using Plackett-Burman experimental design to identify critical factors (e.g., trace moisture, oxygen levels). Replicate trials with strict inert-atmosphere protocols (Schlenk line). Statistical tools (ANOVA, Tukey’s HSD) can quantify variability significance .
Q. What theoretical frameworks guide the interpretation of this compound’s electronic properties in materials science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
